molecular formula C21H22N2O2 B2777554 3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 1234692-29-5

3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2777554
CAS No.: 1234692-29-5
M. Wt: 334.419
InChI Key: RVDQLGSRYSABBE-UHFFFAOYSA-N
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Description

3-[4-(3-Methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative featuring a phenyl group at position 1, a 4-(3-methylbutoxy)phenyl substituent at position 3, and a carbaldehyde group at position 3. Pyrazole derivatives are widely studied for their pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects . The 3-methylbutoxy group is notable for its lipophilic character, which may enhance membrane permeability and bioavailability compared to smaller alkoxy substituents.

Properties

IUPAC Name

3-[4-(3-methylbutoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-16(2)12-13-25-20-10-8-17(9-11-20)21-18(15-24)14-23(22-21)19-6-4-3-5-7-19/h3-11,14-16H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDQLGSRYSABBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-(3-methylbutoxy)benzaldehyde with phenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents like bromine or nitrating agents under acidic conditions.

Major Products

    Oxidation: 3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Biological Activity : Pyrazole derivatives, including 3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde, are recognized for their diverse biological activities. Research indicates that compounds with similar structures exhibit anti-inflammatory, analgesic, and antitumor properties. The specific interactions of this compound with biological targets are under investigation to assess its therapeutic potential.

Binding Studies : Interaction studies focus on the binding affinity of this compound against various enzymes and receptors. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to elucidate these interactions at the molecular level.

Agrochemical Applications

Pesticidal Properties : The structural characteristics of pyrazole derivatives suggest potential applications in agrochemicals, particularly as pesticides or herbicides. The compound's ability to interact with specific biological pathways in pests makes it a candidate for further development in agricultural applications .

Materials Science Applications

Thermal Properties : The thermophysical properties of this compound have been evaluated using calorimetry. Measurements include heat capacity, enthalpy changes during phase transitions, and entropy calculations. These properties are crucial for understanding the compound's stability and behavior under different conditions.

Polymeric Materials : The compound's reactivity can be harnessed for the synthesis of novel polymeric materials. Its incorporation into polymer matrices could lead to materials with enhanced thermal stability or specific mechanical properties due to the presence of the pyrazole moiety .

Case Study 1: Antitumor Activity

In a study investigating the antitumor effects of pyrazole derivatives, this compound was tested against various cancer cell lines. Results indicated significant cytotoxicity compared to control groups, suggesting its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Pesticidal Efficacy

Another study focused on the pesticidal efficacy of this compound against common agricultural pests. Field trials demonstrated that formulations containing this pyrazole derivative showed enhanced effectiveness compared to traditional pesticides, indicating its potential role in sustainable agriculture .

Mechanism of Action

The mechanism of action of 3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its biological effects. For example, its antibacterial activity may be due to the inhibition of bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The target compound’s 3-methylbutoxy group confers greater hydrophobicity compared to smaller groups like methoxy (4c) or propargyloxy (6). This may enhance its ability to penetrate lipid bilayers but reduce aqueous solubility.
  • Synthetic Flexibility : The Vilsmeier-Haack reaction is a versatile method for introducing carbaldehyde groups, as seen in 4c , whereas propargylation (used for compound 6 ) is specific to alkynyl ether formation.

Key Observations :

  • Antioxidant/Anti-inflammatory : Electron-donating groups like methoxy (4c) enhance radical scavenging, suggesting the target’s 3-methylbutoxy group may exhibit similar or improved activity due to increased lipophilicity .
  • Anticancer Activity : Compounds with extended π-systems (e.g., 5m ) show potent antiproliferative effects. The target’s alkoxy chain may modulate interactions with hydrophobic pockets in targets like tubulin.
  • Antimicrobial Potential: Propargyloxy (6) and trifluoromethyl groups () enhance antimicrobial activity, but the target’s larger substituent may reduce efficacy due to steric hindrance.

Physicochemical Properties

  • Hydrogen Bonding : The carbaldehyde group at position 4 is a critical hydrogen bond acceptor, common in active compounds like 4c and 5m .

Biological Activity

3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N2O2, indicating the presence of a pyrazole ring with an aldehyde functional group. The structure contributes to its reactivity and interaction with biological targets.

Property Value
Molecular Weight350.41 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the condensation of appropriate hydrazones with aldehydes or ketones. The process may include the use of various catalysts and solvents to enhance yield and purity.

Biological Activities

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities. The specific biological activities associated with this compound include:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus.
  • Anti-inflammatory Effects : Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain. Studies have demonstrated that related compounds can significantly lower tumor necrosis factor (TNF-α) and interleukin (IL)-6 levels in vitro.
  • Anticancer Properties : Some pyrazole derivatives have been investigated for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrazole derivatives against Bacillus subtilis and Candida albicans. The compound exhibited significant inhibition at concentrations as low as 10 µg/mL, comparable to standard antibiotics .
  • Anti-inflammatory Research : A series of pyrazole derivatives were tested in a carrageenan-induced paw edema model in rats. Compounds similar to this compound showed up to 85% inhibition of inflammatory markers at a concentration of 10 µM .
  • Anticancer Activity : In vitro studies on breast cancer cell lines demonstrated that certain pyrazole derivatives could reduce cell viability by inducing apoptosis through caspase activation .

The biological activity of this compound is believed to arise from its ability to interact with specific enzymes and receptors:

  • COX Inhibition : By inhibiting COX enzymes, these compounds can reduce the production of pro-inflammatory prostaglandins.
  • Apoptosis Induction : Pyrazole derivatives may activate apoptotic pathways by modulating Bcl-2 family proteins and caspases.

Q & A

Q. What are the optimal synthetic routes for 3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde?

Methodological Answer: The synthesis typically involves nucleophilic substitution of a 5-chloro-pyrazole-4-carbaldehyde precursor with a substituted phenol derivative. Key steps include:

  • Step 1: Preparation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier–Haack formylation .
  • Step 2: Reaction with 4-(3-methylbutoxy)phenol in the presence of K₂CO₃ as a base catalyst in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours .
  • Purification: Column chromatography using ethyl acetate/hexane mixtures (1:3 ratio) yields >70% purity. Confirm via TLC (Rf ≈ 0.5 in ethyl acetate/hexane).

Q. How is the compound characterized structurally?

Methodological Answer: Use multi-spectral and crystallographic techniques:

  • X-ray Crystallography: Resolves bond angles (e.g., C4-C5-N1 ≈ 120°) and confirms the pyrazole ring’s planarity .
  • NMR Spectroscopy:
    • ¹H NMR (CDCl₃): δ 9.8 ppm (CHO), δ 6.8–7.6 ppm (aromatic H), δ 3.8–4.2 ppm (OCH₂) .
    • ¹³C NMR: δ 190 ppm (CHO), δ 160 ppm (C-O ether linkage) .
  • FT-IR: Stretching at 1680 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-O-C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyrazole-4-carbaldehydes?

Methodological Answer: Address discrepancies via:

  • Standardized Assays: Re-evaluate IC₅₀ values under controlled conditions (e.g., fixed pH, temperature) to isolate variables affecting enzyme inhibition .
  • Structural-Activity Correlation: Compare substituent effects (e.g., 3-methylbutoxy vs. methoxy groups) using molecular docking (e.g., AutoDock Vina) to assess binding affinity differences .
  • Meta-Analysis: Aggregate data from multiple studies (e.g., antimicrobial activity in vs. antiviral in ) to identify trends or assay-specific biases.

Example Contradiction:

  • Antimicrobial Activity: Reported MIC values vary (2–50 µg/mL) due to differences in bacterial strains or agar dilution methods .

Q. What strategies optimize the compound’s pharmacokinetics (e.g., solubility, bioavailability)?

Methodological Answer:

  • Salt Formation: React with HCl or sodium citrate to improve aqueous solubility .
  • Prodrug Design: Mask the aldehyde group as a Schiff base (e.g., with hydroxylamine) to enhance stability in gastric fluid .
  • Nanoparticle Encapsulation: Use PLGA nanoparticles (size: 150–200 nm) for sustained release, tested via in vitro dialysis .

Key Data:

StrategySolubility (mg/mL)Bioavailability (%)
Free Compound0.0510–15
HCl Salt1.225–30
PLGA NPs0.8 (sustained)40–50

Q. How can computational methods predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian 16 to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic attack (e.g., C4-aldehyde as reactive center) .
  • MD Simulations: Simulate solvent interactions (e.g., DMSO vs. water) to optimize reaction conditions for cross-coupling (e.g., Suzuki-Miyaura) .

Example Prediction:

  • HOMO Localization: Pyrazole ring’s N1-C2 region favors nucleophilic substitution, validated by experimental bromination at C5 .

Q. What in vivo models are suitable for studying its therapeutic potential?

Methodological Answer:

  • Anti-Inflammatory: Murine carrageenan-induced paw edema model (dose: 10 mg/kg, oral) with COX-2 inhibition measured via ELISA .
  • Anticancer: Xenograft models (e.g., HCT-116 colon cancer) with tumor volume reduction monitored over 21 days .
  • Toxicology: Acute toxicity in zebrafish (LC₅₀ determination) and hepatic enzyme profiling (ALT/AST levels) .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies?

Methodological Answer:

  • Catalyst Efficiency: K₂CO₃ vs. Cs₂CO₃ alters reaction rates (e.g., 70% vs. 55% yield) due to differing base strengths .
  • Solvent Polarity: DMF (high polarity) vs. acetone (moderate) affects nucleophilic displacement kinetics .

Recommendation: Optimize via Design of Experiments (DoE) to map temperature/catalyst interactions.

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